2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole
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Overview
Description
2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole is a nitrogen-containing heterocyclic compound. It features a fused ring system that includes both pyrrole and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the condensation of a phenyl-substituted amine with a suitable diketone under acidic or basic conditions, followed by cyclization to form the fused ring system . Another approach is the intramolecular cyclization of amido-nitriles, which can be catalyzed by nickel or other transition metals .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly conjugated system, while substitution reactions could introduce functional groups like halogens or alkyl chains .
Scientific Research Applications
2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine: Another nitrogen-containing heterocyclic compound with similar biological activities.
Imidazole Derivatives: Compounds like benzimidazole and triazole share structural similarities and biological activities.
Uniqueness
2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. These properties can enhance its biological activity and make it a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C11H11N3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole |
InChI |
InChI=1S/C11H11N3/c1-2-4-8(5-3-1)11-13-9-6-12-7-10(9)14-11/h1-5,12H,6-7H2,(H,13,14) |
InChI Key |
WJBALOFTAMILCM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)N=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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